Thiazole-4-carbohydrazide
CAS No.: 101257-38-9
Cat. No.: VC20753002
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101257-38-9 |
---|---|
Molecular Formula | C4H5N3OS |
Molecular Weight | 143.17 g/mol |
IUPAC Name | 1,3-thiazole-4-carbohydrazide |
Standard InChI | InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) |
Standard InChI Key | PZCUPAZNRMQILK-UHFFFAOYSA-N |
SMILES | C1=C(N=CS1)C(=O)NN |
Canonical SMILES | C1=C(N=CS1)C(=O)NN |
Introduction
1.1. Overview
2-Amino-5-(4-(tert-butyl)phenyl)thiazole-4-carbohydrazide is a chemical compound with a molecular formula of C14H18N4OS and a molecular weight of 290.38 g/mol. It features a thiazole ring, an amino group, and a carbohydrazide group in its structure.
1.3. Cellular Effects
This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies indicate it can induce apoptosis in cancer cells by activating caspases, enzymes involved in the programmed cell death pathway.
1.4. Molecular Mechanism
At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity, often facilitated by hydrogen bonds and hydrophobic interactions. It can also induce conformational changes in proteins, leading to their inactivation.
1.5. Metabolic Pathways
The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. Specific transporters and binding proteins mediate its transport and distribution within cells and tissues. The compound can be actively transported into cells via membrane transporters and bind to intracellular proteins, facilitating its distribution within the cell.
2.1. Overview
2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is a heterocyclic compound with diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. Its structure features a thiazole ring, crucial in medicinal chemistry for its ability to interact with various biological targets.
2.2. Biological Activity
The biological activity of 2-Amino-4-phenyl-1,3-thiazole-5-carbohydrazide is mainly due to its interaction with specific molecular targets and pathways. It may inhibit enzyme activity associated with cell proliferation and modulate receptor functions, such as affecting AMPA receptors, which are crucial for synaptic transmission in the central nervous system.
2.3. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial strains and fungi. Its effectiveness is often compared with standard antibiotics, suggesting a potential role in treating infections resistant to conventional therapies.
2.4. Antiviral Activity
The compound has also been evaluated for its antiviral potential, with preliminary studies suggesting it may inhibit viral replication in certain models, making it a candidate for further investigation in antiviral drug development.
3.1. Overview
2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide has a molecular weight of 225.29 g/mol .
Table: Properties of 2-(2-Thienyl)-1,3-thiazole-4-carbohydrazide
Property | Value |
---|---|
Molecular Formula | C₈H₇N₃OS₂ |
Molecular Weight | 225.29 g/mol |
CAS Number | 154323-99-6 |
Melting Point | 172-174°C |
4.1. Overview
1,2-Thiazole-4-carbohydrazide has a molecular weight of 143.17 g/mol .
Table: Computed Descriptors of 1,2-Thiazole-4-carbohydrazide
Descriptor | Value |
---|---|
IUPAC Name | 1,2-thiazole-4-carbohydrazide |
Molecular Formula | C4H5N3OS |
Molecular Weight | 143.17 g/mol |
CAS | 101258-25-7 |
Biological and Pharmaceutical Research
Thiazole derivatives exhibit a range of biological activities, suggesting diverse molecular and cellular effects. Research has demonstrated anticonvulsant effects of thiazole-bearing analogs . Thiazole-based hydrazides have also been developed as anti-inflammatory and antimicrobial agents . Additionally, some synthesized thiazole derivatives have shown excellent growth-inhibitory effects on various cancer cell lines .
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